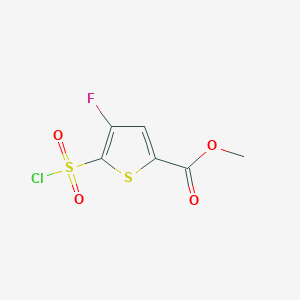
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a carboxylate ester group attached to the thiophene ring. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the chlorosulfonation of a fluorinated thiophene derivative, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors equipped with temperature and pressure control systems. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate is largely dependent on its functional groups and the specific context of its application. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to the inhibition of certain biochemical pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 5-(chlorosulfonyl)-thiophene-2-carboxylate: Lacks the fluorine atom, which may result in different electronic properties and reactivity.
Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate: Contains a methyl group instead of a fluorine atom, affecting its steric and electronic characteristics.
Methyl 5-(chlorosulfonyl)-4-chlorothiophene-2-carboxylate:
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and altered electronic distribution, which can influence its behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C6H4ClFO4S2 |
|---|---|
Molekulargewicht |
258.7 g/mol |
IUPAC-Name |
methyl 5-chlorosulfonyl-4-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C6H4ClFO4S2/c1-12-5(9)4-2-3(8)6(13-4)14(7,10)11/h2H,1H3 |
InChI-Schlüssel |
WUQYJDMDAZVMEB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(S1)S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















